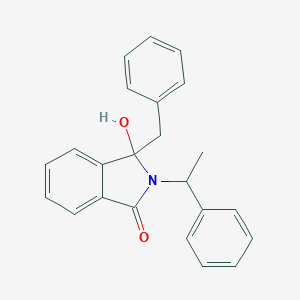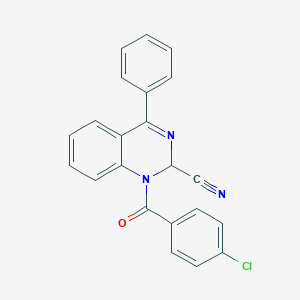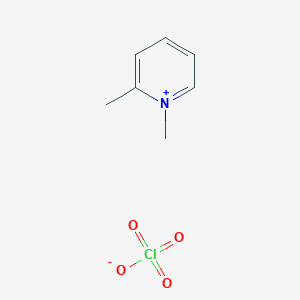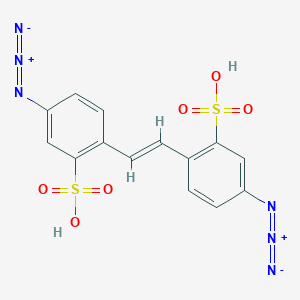
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
科学研究应用
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been extensively studied for its potential applications in medicinal chemistry. Several research studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
作用机制
The mechanism of action of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to inhibit the phosphorylation of various proteins involved in cell growth and proliferation, such as Akt and mTOR.
实验室实验的优点和局限性
One of the main advantages of using 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in lab experiments is its broad spectrum of biological activities. It has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone. One of the most promising areas of research is the development of new drugs based on this compound. Several research studies have reported its potential as a chemotherapeutic agent for the treatment of various cancers. Moreover, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of other diseases, such as hepatitis C and HIV. Other future directions include the investigation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its toxicity and pharmacokinetic properties.
Conclusion:
In conclusion, 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It possesses various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone in the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 3-Benzyl-3-hydroxy-2-(1-phenylethyl)-1-isoindolinone has been described in several research studies. One of the most common methods involves the reaction of benzylamine with 3-bromo-2-(1-phenylethyl)-1-isoindolinone in the presence of a palladium catalyst. This reaction yields the desired product with a good yield and high purity. Other methods include the use of different catalysts and reaction conditions to achieve the desired product.
属性
分子式 |
C23H21NO2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
3-benzyl-3-hydroxy-2-(1-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO2/c1-17(19-12-6-3-7-13-19)24-22(25)20-14-8-9-15-21(20)23(24,26)16-18-10-4-2-5-11-18/h2-15,17,26H,16H2,1H3 |
InChI 键 |
ANKXDSLWSFYJSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)






![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)




